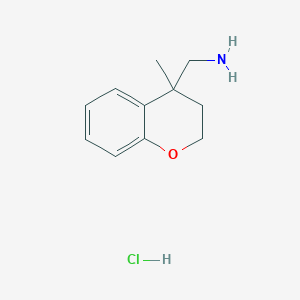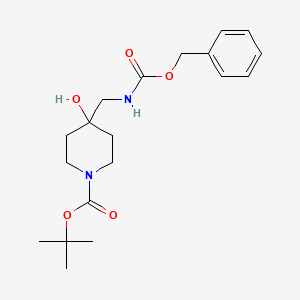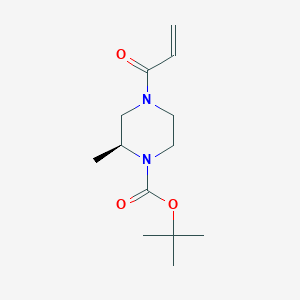
Tert-butyl 2-pyrrolidin-3-ylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-pyrrolidin-3-ylbenzoate is a chemical compound that features a tert-butyl ester group attached to a benzoate moiety, which is further substituted with a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One efficient method for preparing tert-butyl esters involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This process includes Csp3-H bond oxidation, C-CN bond cleavage, and C-O bond formation in a one-pot reaction . Another method involves the use of phosphorus trichloride (PCl3) to mediate the transesterification and aminolysis of tert-butyl esters via acid chloride formation .
Industrial Production Methods
Industrial production methods for tert-butyl esters typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-pyrrolidin-3-ylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to more reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Aplicaciones Científicas De Investigación
Tert-butyl 2-pyrrolidin-3-ylbenzoate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a precursor for bioactive molecules, aiding in the development of new pharmaceuticals.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-pyrrolidin-3-ylbenzoate involves its interaction with molecular targets and pathways within biological systems. The pyrrolidine ring, in particular, is known to enhance the compound’s binding affinity and selectivity towards specific proteins and enzymes . This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-one: A structurally related compound with similar biological activities.
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring and exhibit comparable pharmacological properties.
Prolinol: Another derivative of pyrrolidine with distinct yet related applications in medicinal chemistry.
Uniqueness
Tert-butyl 2-pyrrolidin-3-ylbenzoate stands out due to its unique combination of a tert-butyl ester group and a pyrrolidine-substituted benzoate moiety. This structural arrangement imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C15H21NO2 |
|---|---|
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
tert-butyl 2-pyrrolidin-3-ylbenzoate |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)13-7-5-4-6-12(13)11-8-9-16-10-11/h4-7,11,16H,8-10H2,1-3H3 |
Clave InChI |
IKQMXZDRWCLCCE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC=CC=C1C2CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15306192.png)

![(1S,5R)-6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B15306220.png)

![3-[2-(Methylamino)ethyl]phenol](/img/structure/B15306235.png)
![1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B15306243.png)




![5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid](/img/structure/B15306267.png)

